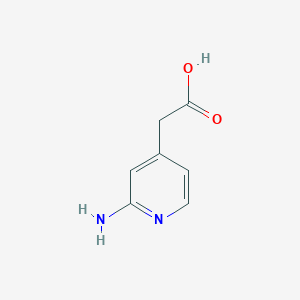

2-Amino-4-pyridineacetic acid

Description

The exact mass of the compound 2-(2-Aminopyridin-4-YL)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPLKZRJKHIYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652157 | |

| Record name | (2-Aminopyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887580-47-4 | |

| Record name | (2-Aminopyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminopyridin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-pyridineacetic Acid for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 2-Amino-4-pyridineacetic acid, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, purification, analytical characterization, and its potential as a valuable building block in medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 887580-47-4 , is a pyridine derivative featuring both an amino group and an acetic acid moiety.[1][2][3] This unique combination of functional groups imparts specific chemical reactivity and potential for biological interactions, making it an attractive scaffold for the design of novel therapeutic agents.

Key Identification and Property Data

| Property | Value | Source(s) |

| CAS Number | 887580-47-4 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Synonyms | 2-(2-Aminopyridin-4-yl)acetic acid | [1][2] |

| Boiling Point | 387.5°C at 760 mmHg | [1] |

Synthesis and Purification: A Strategic Approach

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for related aminopyridine derivatives. The proposed pathway involves a multi-step process starting from commercially available precursors.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through the following key transformations. This proposed workflow is based on analogous reactions reported for similar pyridine compounds.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Radical Bromination of 2-Amino-4-methylpyridine

-

Rationale: This initial step activates the methyl group for subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard method for benzylic and allylic bromination.

-

Procedure:

-

Dissolve 2-amino-4-methylpyridine in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of AIBN.

-

Reflux the mixture under inert atmosphere, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

The crude 2-amino-4-(bromomethyl)pyridine can be purified by column chromatography.

-

Step 2: Cyanation of 2-Amino-4-(bromomethyl)pyridine

-

Rationale: Introduction of a nitrile group provides a direct precursor to the carboxylic acid functionality.

-

Procedure:

-

Dissolve the purified 2-amino-4-(bromomethyl)pyridine in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium cyanide and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-4-(cyanomethyl)pyridine.

-

Step 3: Hydrolysis of 2-Amino-4-(cyanomethyl)pyridine

-

Rationale: The final step involves the hydrolysis of the nitrile to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Procedure (Acid Hydrolysis):

-

Reflux the 2-amino-4-(cyanomethyl)pyridine in a strong aqueous acid such as 6M hydrochloric acid.

-

Monitor the reaction until the nitrile is fully converted.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain crude this compound.

-

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials or byproducts.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol/water mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

-

Analytical Characterization

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid. - A set of signals in the aromatic region corresponding to the three protons on the pyridine ring. - A broad singlet for the amino (-NH₂) protons. - A broad singlet for the carboxylic acid (-COOH) proton. |

| ¹³C NMR | - A signal for the carboxylic acid carbon. - A signal for the methylene carbon. - Five distinct signals for the carbons of the pyridine ring. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300). - N-H stretching vibrations from the amino group (approx. 3300-3500). - C=O stretch from the carboxylic acid (approx. 1700-1725). - C=C and C=N stretching vibrations from the pyridine ring (approx. 1400-1600). |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of 152.15. |

Analytical Workflow for Quality Control

Caption: A typical analytical workflow for the characterization and quality control of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This makes this compound a highly valuable building block for the synthesis of compound libraries for high-throughput screening and lead optimization.

Potential Therapeutic Areas

Derivatives of 2-aminopyridine have shown promise in several therapeutic areas:

-

Oncology: The 2-aminopyridine moiety is found in several kinase inhibitors, a major class of anti-cancer drugs. The acetic acid side chain of this compound provides a convenient handle for further chemical modification to target the ATP-binding site of various kinases.

-

Infectious Diseases: The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors and donors, facilitating interactions with bacterial enzymes. This has led to the development of 2-aminopyridine-based antibacterial agents.

-

Inflammation and Immunology: Compounds containing the 2-aminopyridine scaffold have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS).[4]

Structure-Activity Relationship (SAR) Considerations

The this compound molecule offers several points for chemical modification to explore structure-activity relationships:

-

The Amino Group: Can be acylated, alkylated, or incorporated into heterocyclic rings to modulate binding affinity and selectivity.

-

The Carboxylic Acid: Can be converted to esters, amides, or other bioisosteres to alter pharmacokinetic properties and target interactions.

-

The Pyridine Ring: Can be further substituted to fine-tune electronic properties and steric interactions within a target's binding pocket.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound may be obtained from the supplier, general guidelines for handling aminopyridine derivatives should be followed.

-

Hazard Statements (General for Aminopyridines): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. CAS 887580-47-4 | this compound - Synblock [synblock.com]

- 2. This compound - CAS:887580-47-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 887580-47-4 [chemicalbook.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-4-pyridineacetic Acid: From Obscure Origins to a Versatile Building Block

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-pyridineacetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the definitive historical account of its initial synthesis remains elusive in readily accessible literature, this document pieces together its likely synthetic origins through an analysis of analogous chemical transformations and the evolution of pyridine chemistry. We will delve into its chemical properties, plausible historical and modern synthetic routes with detailed experimental protocols, and its emerging significance as a scaffold in the development of novel therapeutics. This guide aims to be a valuable resource for researchers utilizing this versatile building block.

Introduction: An Enigmatic Yet Valuable Scaffold

This compound (CAS No. 887580-47-4) is a bifunctional molecule featuring a pyridine ring substituted with an amino group at the 2-position and an acetic acid moiety at the 4-position.[1] This unique arrangement of a basic amino group, an acidic carboxylic acid, and an aromatic heterocyclic core imparts a rich chemical character, making it an attractive starting material for the synthesis of a diverse array of more complex molecules.

Despite its commercial availability and use in contemporary research, the primary literature detailing the seminal synthesis of this compound is not readily apparent. Its history is likely intertwined with the broader exploration of substituted pyridines, a class of compounds that has been a cornerstone of organic and medicinal chemistry for over a century. The development of synthetic methodologies for pyridine functionalization, driven by the discovery of the therapeutic properties of many pyridine-containing natural products and synthetic drugs, likely paved the way for the eventual synthesis of this particular molecule.

This guide will therefore construct a logical narrative of its discovery and development, drawing parallels from the synthesis of structurally related and historically significant aminopyridine carboxylic acids.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 887580-47-4 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | 2-(2-aminopyridin-4-yl)acetic acid | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Solubility | Likely soluble in polar organic solvents and aqueous acids/bases |

Note: Some physical properties are predicted based on the structure and data for similar compounds due to the limited availability of experimentally determined values in the literature.

A Plausible Historical Synthesis: A Deductive Approach

Given the absence of a definitive "discovery" paper, we can deduce a plausible historical synthetic route to this compound by examining established methods for the synthesis of related aminopyridine carboxylic acids that were prevalent in the mid-20th century. A likely approach would have involved the construction of the substituted pyridine ring followed by manipulation of functional groups.

One such logical, albeit multi-step, pathway could have started from a readily available substituted pyridine, such as 2-amino-4-methylpyridine (2-amino-γ-picoline). The synthesis would proceed through the following key transformations:

-

Oxidation of the Methyl Group: The methyl group at the 4-position would be oxidized to a carboxylic acid.

-

Introduction of the Acetic Acid Side Chain: This is the more challenging step. A common strategy for introducing a carboxymethyl group to a pyridine ring historically involved the use of cyanomethylpyridines followed by hydrolysis.

Let's explore a hypothetical, yet chemically sound, multi-step synthesis that a mid-20th-century chemist might have employed.

Hypothetical Historical Synthesis Workflow

Caption: Hypothetical historical synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Oxidation of 2-Amino-4-methylpyridine to 2-Amino-4-pyridinecarboxylic Acid

-

Rationale: The oxidation of an alkyl side chain on a pyridine ring to a carboxylic acid is a well-established transformation. Potassium permanganate (KMnO₄) in a basic medium is a classic and powerful oxidizing agent for this purpose.

-

Procedure:

-

To a stirred solution of 2-amino-4-methylpyridine in water, add potassium permanganate portion-wise at a controlled temperature (e.g., 80-90 °C).

-

After the reaction is complete (indicated by the disappearance of the purple color), the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 2-amino-4-pyridinecarboxylic acid.

-

The product is collected by filtration, washed with cold water, and dried.

-

Step 2: Conversion of 2-Amino-4-pyridinecarboxylic Acid to 2-Amino-4-(chloromethyl)pyridine

-

Rationale: The conversion of a carboxylic acid to a chloromethyl group typically involves initial reduction to the corresponding alcohol, followed by chlorination.

-

Procedure:

-

The carboxylic acid is first esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to protect the amino group and facilitate reduction.

-

The resulting ester is then reduced to the alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

The alcohol is subsequently chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Step 3: Cyanation to 2-Amino-4-cyanomethylpyridine

-

Rationale: Nucleophilic substitution of the chloride with a cyanide anion is a standard method for introducing a nitrile group.

-

Procedure:

-

The 2-amino-4-(chloromethyl)pyridine is treated with sodium or potassium cyanide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Step 4: Hydrolysis to this compound

-

Rationale: The final step involves the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Procedure:

-

Acid Hydrolysis: The nitrile is refluxed with a strong mineral acid, such as hydrochloric acid or sulfuric acid.

-

Base Hydrolysis: Alternatively, the nitrile is refluxed with a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate.

-

Modern Synthetic Approaches

While the hypothetical historical route is plausible, modern organic synthesis offers more efficient and direct methods for preparing this compound. These methods often involve transition-metal-catalyzed cross-coupling reactions, which allow for the direct formation of the C-C bond between the pyridine ring and the acetic acid moiety.

Modern Synthesis Workflow Example (Palladium-Catalyzed Cross-Coupling)

Caption: A modern synthetic approach using palladium-catalyzed cross-coupling.

Detailed Experimental Protocol (Modern Approach)

Step 1: Palladium-Catalyzed Cross-Coupling

-

Rationale: Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, are powerful tools for forming C-C bonds. In this case, a 2-amino-4-halopyridine can be coupled with a suitable C2 synthon.

-

Procedure (Suzuki Coupling Example):

-

A mixture of 2-amino-4-bromopyridine, a boronic acid or ester derivative of acetic acid (e.g., pinacolato)(2-ethoxy-2-oxoethyl)boronate), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere.

-

After completion of the reaction, the product, ethyl 2-(2-aminopyridin-4-yl)acetate, is isolated and purified by chromatography.

-

Step 2: Hydrolysis of the Ester

-

Rationale: The final step is the saponification of the ethyl ester to the carboxylic acid.

-

Procedure:

-

The ethyl ester is treated with an aqueous base, such as lithium hydroxide or sodium hydroxide, in a solvent like tetrahydrofuran or methanol.

-

The reaction mixture is then acidified to yield this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable scaffold in drug discovery. The 2-aminopyridine moiety is a known pharmacophore found in numerous biologically active compounds. The acetic acid side chain provides a handle for further functionalization, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

While specific drugs derived directly from this compound are not prominently documented, its derivatives have been investigated in various therapeutic areas. For instance, complex molecules incorporating a substituted pyridine carboxylic acid core have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[2] The general class of aminopyridine derivatives has also been studied for a wide range of biological activities, including as inhibitors of cyclooxygenase-2.

Conclusion: A Building Block with Untapped Potential

This compound, though its precise origins are not clearly documented, stands as a testament to the rich and evolving history of pyridine chemistry. Its synthesis, whether through classical multi-step sequences or modern catalytic methods, provides access to a versatile molecular scaffold. The presence of multiple functional groups offers medicinal chemists a powerful tool for the design and synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, it is likely that the full potential of this compound as a key building block in drug discovery is yet to be fully realized.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-4-pyridineacetic acid

A Note to the Reader:

Extensive research for publicly available scientific literature regarding the specific mechanism of action for 2-Amino-4-pyridineacetic acid has yielded limited information. The scientific community has not extensively studied this particular compound, and as a result, a detailed guide on its core mechanisms cannot be compiled with the necessary scientific integrity and comprehensive referencing that this format demands.

However, a closely related compound, 2-Amino-4-methylpyridine , has been the subject of significant research and its mechanism of action as a potent inhibitor of nitric oxide synthase (NOS) is well-documented.[1] This guide will, therefore, focus on the established mechanism of action of 2-Amino-4-methylpyridine as a representative and well-characterized member of the aminopyridine class of compounds. It is plausible that this compound, due to its structural similarity, may exhibit some related biological activities, but this remains speculative without direct experimental evidence.

In-Depth Technical Guide: The Mechanism of Action of 2-Amino-4-methylpyridine as a Nitric Oxide Synthase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed exploration of the molecular mechanisms through which 2-Amino-4-methylpyridine exerts its biological effects, with a primary focus on its interaction with nitric oxide synthases.

Introduction

2-Amino-4-methylpyridine is a heterocyclic amine that has garnered significant interest in the scientific community for its potent inhibitory effects on nitric oxide synthase (NOS) enzymes.[1] Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of three NOS isoenzymes: neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III). While nNOS and eNOS are constitutively expressed and responsible for basal NO production, iNOS is expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. Consequently, the development of selective iNOS inhibitors is a key therapeutic strategy.

Core Mechanism of Action: Inhibition of Nitric Oxide Synthase

The primary mechanism of action of 2-Amino-4-methylpyridine is the competitive inhibition of nitric oxide synthase.[2] This inhibition occurs at the substrate binding site, where 2-Amino-4-methylpyridine competes with the endogenous substrate, L-arginine.

Molecular Interactions and Enzyme Kinetics

Kinetic studies have demonstrated that 2-Amino-4-methylpyridine acts as a competitive inhibitor with respect to L-arginine.[2] This means that the inhibitory effect of 2-Amino-4-methylpyridine can be overcome by increasing the concentration of L-arginine. The potency of this inhibition is significant, with reported IC50 values in the nanomolar range for iNOS.[2]

The binding of 2-Amino-4-methylpyridine to the active site of NOS is thought to be mediated by a series of non-covalent interactions. The aminopyridine moiety likely forms hydrogen bonds with key amino acid residues within the active site that are also involved in binding L-arginine. The precise molecular interactions can be further elucidated through co-crystallization studies of 2-Amino-4-methylpyridine with the NOS enzyme.

Signaling Pathway of NOS Inhibition

The inhibition of NOS by 2-Amino-4-methylpyridine directly impacts the downstream signaling pathways mediated by nitric oxide.

Figure 1: Signaling pathway of NOS inhibition by 2-Amino-4-methylpyridine.

Isoform Selectivity

An important aspect of the pharmacology of NOS inhibitors is their selectivity for the different NOS isoforms. While 2-Amino-4-methylpyridine is a potent inhibitor of iNOS, it also exhibits inhibitory activity against nNOS and eNOS, albeit at higher concentrations, indicating a degree of non-selectivity.[1][2] The lack of absolute selectivity can lead to side effects, as inhibition of eNOS can result in an increase in blood pressure.[1] This has driven further research into the development of more selective iNOS inhibitors based on the 2-aminopyridine scaffold.

Quantitative Data on Inhibitory Activity

The following table summarizes the reported inhibitory potencies of 2-Amino-4-methylpyridine against different NOS isoforms.

| NOS Isoform | IC50 (nM) | Reference |

| iNOS (mouse) | 6 | [2] |

| iNOS (human) | 40 | [2] |

| nNOS (human) | 100 | [2] |

| eNOS (human) | 100 | [2] |

Experimental Protocols

In Vitro NOS Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against NOS enzymes.

Objective: To measure the IC50 value of 2-Amino-4-methylpyridine for each NOS isoform.

Materials:

-

Purified recombinant human nNOS, iNOS, and eNOS

-

L-[³H]arginine

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Calmodulin (for nNOS and eNOS)

-

Calcium chloride (for nNOS and eNOS)

-

HEPES buffer

-

2-Amino-4-methylpyridine

-

Dowex AG 50W-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, and for nNOS and eNOS, calmodulin and calcium chloride.

-

Add varying concentrations of 2-Amino-4-methylpyridine to the reaction mixture.

-

Initiate the reaction by adding the respective NOS enzyme and L-[³H]arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

-

Elute the L-[³H]citrulline and quantify the amount of radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of 2-Amino-4-methylpyridine and determine the IC50 value by non-linear regression analysis.

Figure 2: Experimental workflow for in vitro NOS inhibition assay.

Conclusion

2-Amino-4-methylpyridine is a potent, competitive inhibitor of nitric oxide synthase, with a preference for the inducible isoform. Its mechanism of action involves competing with the endogenous substrate L-arginine for binding to the active site of the enzyme, thereby reducing the production of nitric oxide. While it serves as a valuable research tool for studying the roles of NOS in various physiological and pathological processes, its therapeutic potential is somewhat limited by a lack of complete isoform selectivity. Nevertheless, the 2-aminopyridine scaffold remains a promising starting point for the design and development of next-generation, highly selective iNOS inhibitors with improved therapeutic profiles. Further research into the specific biological activities of this compound is warranted to determine if it shares a similar mechanism of action or possesses other, unique pharmacological properties.

References

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-pyridineacetic Acid Derivatives and Analogs: Exploring a New Frontier in Neurological Drug Discovery

Foreword: Unveiling the Potential of a Novel Scaffold

For researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for neurological disorders, the landscape is one of both immense challenge and profound opportunity. The intricate signaling pathways of the central nervous system (CNS) demand a sophisticated approach to molecular design. This guide delves into the chemistry, biological rationale, and methodological considerations for a promising, yet underexplored, class of compounds: 2-amino-4-pyridineacetic acid derivatives and analogs .

While the 2-aminopyridine moiety is a well-established pharmacophore in various therapeutic areas, its specific application as a scaffold for targeting key enzymes in neurotransmitter metabolism remains a nascent field. This document serves as a technical primer, synthesizing established synthetic methodologies with the principles of bioisosterism and structure-activity relationships (SAR) to propose a compelling case for the investigation of these compounds, particularly as inhibitors of γ-aminobutyric acid (GABA) aminotransferase (GABA-AT). By presenting a logical framework for their synthesis, evaluation, and potential mechanism of action, we aim to equip researchers with the foundational knowledge to pioneer investigations into this intriguing chemical space.

The Strategic Rationale: Why this compound?

The core structure of this compound presents a unique convergence of functionalities that are highly relevant in medicinal chemistry. The 2-aminopyridine core is a bioisostere of numerous privileged structures and offers a versatile platform for chemical modification. The strategic placement of an acetic acid side chain at the 4-position introduces a crucial acidic moiety, mimicking the carboxylic acid group of the endogenous neurotransmitter GABA.

This guide will focus on the potential of these derivatives as inhibitors of GABA-AT, a key enzyme responsible for the degradation of GABA.[1] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders.[2] The rationale for exploring this compound derivatives as GABA-AT inhibitors is rooted in the following principles:

-

Structural Mimicry and Bioisosterism: The acetic acid side chain provides a key pharmacophoric element for interaction with the GABA-AT active site. The pyridine ring, as a bioisosteric replacement for a phenyl or other cyclic systems found in known inhibitors, can modulate physicochemical properties such as solubility, metabolic stability, and target engagement.[3][4]

-

Versatility for SAR Studies: The 2-aminopyridine scaffold offers multiple points for chemical modification (the amino group, the pyridine ring, and the acetic acid side chain), allowing for a systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

-

Potential for Novel Target Interactions: The unique electronic properties of the pyridine ring may lead to novel interactions within the GABA-AT active site, potentially resulting in improved inhibitor profiles compared to existing carbocyclic or acyclic analogs.

Navigating the Synthetic Landscape: A Proposed Pathway

The synthesis of this compound and its derivatives can be approached through several strategic routes, leveraging established methodologies for the functionalization of pyridine rings. A highly practical and regioselective approach involves the use of pyridine N-oxides as starting materials.[5][6][7][8][9] This method offers mild reaction conditions and a high degree of functional group tolerance.

Proposed Synthetic Scheme:

A plausible synthetic route to the target compounds is outlined below. This multi-step synthesis begins with a commercially available 4-methylpyridine N-oxide and proceeds through key intermediates to yield the desired this compound scaffold, which can then be further derivatized.

Caption: Proposed synthetic pathway for this compound derivatives.

Key Synthetic Considerations and Causality:

-

Starting Material Selection: 4-Methylpyridine N-oxide is an ideal starting material due to the activating effect of the N-oxide group, which directs electrophilic substitution to the 2- and 6-positions.[5][6][7][8][9]

-

Regioselective Nitration: The nitration step is crucial for introducing the nitrogen functionality that will ultimately become the 2-amino group. The N-oxide directs the nitration primarily to the 2-position.

-

Functionalization of the 4-Methyl Group: This is a critical and potentially challenging step. The methyl group can be oxidized to a carboxylic acid or converted to a halomethyl or cyanomethyl group, which can then be hydrolyzed to the desired acetic acid moiety. The choice of reagents here will depend on the desired final derivative and the compatibility with other functional groups.

-

Reduction of the Nitro Group: The reduction of the 2-nitro group to the 2-amino group is a standard transformation, with several reliable methods available, such as catalytic hydrogenation or reduction with metals in acidic media.

-

Derivatization Strategies: The resulting this compound can be readily derivatized at the carboxylic acid group (via esterification or amidation) or at the amino group to explore a wide range of chemical space and optimize biological activity.

Biological Activity and Mechanism of Action: Targeting GABA Aminotransferase

The primary hypothesis for the biological activity of this compound derivatives is the inhibition of GABA aminotransferase (GABA-AT). This enzyme plays a critical role in the metabolism of GABA, converting it to succinic semialdehyde.[1]

The GABA-AT Catalytic Cycle and Point of Intervention:

GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The catalytic cycle involves the transfer of the amino group from GABA to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and succinic semialdehyde. The enzyme is then regenerated by the transfer of the amino group from PMP to α-ketoglutarate, forming glutamate.

Caption: Proposed mechanism of GABA-AT inhibition by this compound derivatives.

Plausible Mechanism of Inhibition:

It is hypothesized that this compound derivatives will act as competitive or mechanism-based inhibitors of GABA-AT. The structural similarity to GABA will facilitate their entry into the active site. Once in the active site, the pyridine ring and other substituents can engage in interactions that lead to either:

-

Reversible Competitive Inhibition: The inhibitor binds to the active site, preventing the binding of GABA, but can dissociate from the enzyme.

-

Irreversible Mechanism-Based Inhibition: The inhibitor is processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies a key residue in the active site, permanently inactivating the enzyme.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate the investigation of this novel class of compounds, detailed experimental protocols for a key synthetic step and a biological assay are provided below.

Representative Synthesis of a 2-Amino-4-substituted Pyridine Derivative

This protocol is adapted from established methods for the synthesis of 2-aminopyridines from pyridine N-oxides and can be modified for the synthesis of precursors to this compound.[5][6][7][8][9]

Objective: To synthesize a 2-amino-4-substituted pyridine as a key intermediate.

Materials:

-

4-Substituted pyridine N-oxide (1.0 eq)

-

Tosyl chloride (TsCl) or other activating agent (1.1 eq)

-

Amine source (e.g., tert-butylamine) (2.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Trifluoroacetic acid (TFA) for deprotection (if using a protected amine)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Methodology:

-

Activation of the Pyridine N-oxide: To a solution of the 4-substituted pyridine N-oxide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the activating agent (e.g., TsCl) portion-wise at 0 °C. Stir the reaction mixture at this temperature for 30-60 minutes. The causality here is the activation of the N-oxide towards nucleophilic attack at the 2-position.

-

Amination: Add the amine source to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The amine acts as the nucleophile, attacking the activated pyridine ring.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Deprotection (if necessary): If a protected amine was used, dissolve the purified product in a suitable solvent (e.g., dichloromethane) and add TFA. Stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure to obtain the desired 2-aminopyridine derivative.

Caption: General workflow for the synthesis of a 2-amino-4-substituted pyridine.

In Vitro GABA-AT Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of test compounds on GABA-AT.[2][10][11][12][13]

Objective: To determine the IC50 value of a test compound against GABA-AT.

Principle: The activity of GABA-AT is measured using a coupled enzyme assay. GABA-AT converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured using glutamate dehydrogenase, which converts NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the GABA-AT activity.

Materials:

-

Purified GABA-AT enzyme

-

GABA

-

α-Ketoglutarate

-

Glutamate dehydrogenase

-

NAD+

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, add the assay buffer, GABA-AT enzyme, and the test compound at various concentrations. Include a positive control (known GABA-AT inhibitor, e.g., vigabatrin) and a negative control (vehicle, e.g., DMSO).

-

Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37 °C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of GABA and α-ketoglutarate to all wells.

-

Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Caption: Workflow for the in vitro GABA-AT inhibition assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound derivatives as GABA-AT inhibitors is not yet available, we can extrapolate from the known SAR of other GABA-AT inhibitors to guide future design efforts.

Hypothetical SAR Table for this compound Derivatives:

| R1 (on Amino) | R2 (on Pyridine) | R3 (on Acetic Acid) | Predicted GABA-AT Inhibition (IC50) | Rationale |

| H | H | H | Moderate | Parent scaffold, baseline activity. |

| Methyl | H | H | Potentially Decreased | Steric hindrance at the amino group may disrupt binding. |

| H | 5-Fluoro | H | Potentially Increased | Electron-withdrawing group may enhance binding interactions. |

| H | H | Methyl (at α-position) | Potentially Increased | α-Substitution can introduce conformational constraints that favor binding. |

| H | 6-Phenyl | H | Potentially Increased | Lipophilic substituent may access hydrophobic pockets in the active site. |

Key Areas for Future Investigation:

-

Systematic Modification of the Pyridine Ring: Introduction of various substituents (electron-donating and -withdrawing) at the 3-, 5-, and 6-positions of the pyridine ring to probe electronic and steric effects on binding affinity.

-

Derivatization of the Acetic Acid Side Chain: Esterification and amidation to explore prodrug strategies and modulate pharmacokinetic properties. α-Substitution on the acetic acid chain to introduce chirality and conformational rigidity.

-

Modification of the 2-Amino Group: While likely crucial for activity, subtle modifications could be explored to fine-tune binding interactions.

-

Bioisosteric Replacement of the Acetic Acid: Replacement of the carboxylic acid with other acidic functional groups (e.g., tetrazole) to improve metabolic stability and cell permeability.

Conclusion: A Call to Exploration

The class of this compound derivatives represents a compelling and largely unexplored area for the discovery of novel neurological agents. This guide has provided a comprehensive framework, grounded in established chemical and biological principles, to initiate and guide research in this direction. By combining versatile synthetic strategies with robust biological evaluation, researchers are well-positioned to unlock the therapeutic potential of this promising scaffold. The journey from a hypothetical scaffold to a clinically viable therapeutic is arduous, but it is through the systematic exploration of novel chemical space, such as that presented here, that the next generation of treatments for debilitating neurological disorders will emerge.

References

- 1. Synthesis and evaluation of novel aromatic substrates and competitive inhibitors of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mch.estranky.sk [mch.estranky.sk]

- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 6. researchgate.net [researchgate.net]

- 7. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

A Guide to the Spectroscopic Characterization of 2-Amino-4-pyridineacetic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Amino-4-pyridineacetic acid (CAS 887580-47-4), a key heterocyclic compound with potential applications in medicinal chemistry and drug development. While publicly available experimental spectra for this specific molecule are scarce, this document serves as a robust methodological and interpretive resource for researchers. It outlines detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) data. Furthermore, it presents a thorough theoretical analysis and prediction of the expected spectral data based on the compound's molecular structure and established principles of spectroscopy, supported by data from analogous compounds. This guide is intended to empower researchers, scientists, and drug development professionals to confidently acquire, interpret, and validate the spectroscopic profile of this compound.

Introduction

This compound is a substituted pyridine derivative featuring both an amino group and an acetic acid moiety. Its structural motifs are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The pyridine ring serves as a versatile scaffold, while the amino and carboxylic acid groups provide opportunities for diverse chemical modifications and interactions with biological targets.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, FT-IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide provides the necessary protocols and interpretive knowledge to fully characterize this compound.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | 2-(2-Aminopyridin-4-yl)acetic acid | [1] |

| CAS Number | 887580-47-4 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

Methodologies for Spectroscopic Analysis

The following sections detail the recommended experimental protocols for acquiring high-quality spectroscopic data for this compound. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O is suitable for observing the exchange of labile protons (e.g., -NH₂ and -COOH), while DMSO-d₆ will allow for their direct observation.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A greater number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR Data Acquisition and Processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The KBr pellet method is a common technique for analyzing solid samples.

-

Sample and KBr Preparation:

-

Use spectroscopic grade Potassium Bromide (KBr). To ensure it is free of moisture, dry the KBr powder in an oven at 110°C for 2-3 hours and store it in a desiccator.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1% by weight.

-

-

Grinding and Mixing:

-

In an agate mortar and pestle, grind the KBr to a fine powder.

-

Add the this compound to the mortar and continue to grind the mixture until it is a homogenous, fine powder. This step is crucial to reduce particle size and minimize light scattering.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply a vacuum to remove any trapped air and residual moisture.

-

Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes.

-

Carefully release the pressure and eject the pellet from the die. A high-quality pellet will be thin and transparent or translucent.

-

-

Data Acquisition:

-

Acquire a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Caption: Workflow for FT-IR Data Acquisition via the KBr Pellet Method.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to determine the molecular weight of a compound with high accuracy. It is particularly well-suited for polar molecules like amino acids.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrumentation and Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the mass range to scan for the expected m/z value (e.g., 50-300 m/z).

-

Optimize key ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to maximize the signal intensity of the ion of interest.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

The high-resolution mass measurement should be compared to the calculated exact mass of the protonated molecule to confirm the elemental composition.

-

Predicted Spectroscopic Data and Interpretation

In the absence of experimentally acquired spectra, the following sections provide a detailed prediction of the expected NMR, FT-IR, and MS data for this compound. These predictions are based on the known chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene group of the acetic acid side chain.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | Doublet (d) | 1H | H6 | The proton at position 6 is adjacent to the ring nitrogen, leading to a downfield shift. |

| ~6.5-6.7 | Doublet of doublets (dd) | 1H | H5 | This proton is coupled to both H6 and H3. |

| ~6.3-6.5 | Singlet (or narrow doublet) | 1H | H3 | The proton at position 3 will appear as a singlet or a narrow doublet due to small coupling with H5. |

| ~3.4-3.6 | Singlet (s) | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing carboxyl and pyridine groups. |

| ~6.0-7.0 (broad) | Singlet (s) | 2H | -NH₂ | The amino protons are exchangeable and often appear as a broad singlet. |

| ~12.0-13.0 (broad) | Singlet (s) | 1H | -COOH | The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172-175 | -COOH | The carboxylic acid carbonyl carbon is highly deshielded. |

| ~158-160 | C2 | The carbon atom attached to the amino group. |

| ~148-150 | C6 | The carbon atom adjacent to the ring nitrogen. |

| ~145-147 | C4 | The carbon atom to which the acetic acid group is attached. |

| ~110-112 | C5 | Aromatic carbon shielded by the amino group. |

| ~105-107 | C3 | Aromatic carbon shielded by the amino group. |

| ~40-42 | -CH₂- | The methylene carbon of the acetic acid side chain. |

Predicted FT-IR Spectrum

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in this compound. Data from 2-aminopyridine can be used as a reference for the pyridine ring and amino group vibrations.[3]

Predicted FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Medium, Broad | N-H stretch | Asymmetric and symmetric stretching of the primary amine. |

| 3200-2500 | Broad | O-H stretch | Characteristic broad absorption of the carboxylic acid O-H group due to hydrogen bonding. |

| ~1710 | Strong | C=O stretch | Carbonyl stretching of the carboxylic acid. |

| ~1640 | Strong | N-H bend | Scissoring vibration of the primary amine. |

| 1600-1450 | Medium-Strong | C=C and C=N stretch | Aromatic ring stretching vibrations. |

| ~1400 | Medium | C-O stretch / O-H bend | Coupled vibrations of the carboxylic acid group. |

| ~1200 | Medium | C-N stretch | Stretching vibration of the bond between the amino group and the pyridine ring. |

Predicted Mass Spectrum (ESI-MS)

In positive mode ESI-MS, this compound is expected to be readily protonated.

Predicted ESI-MS Data:

| m/z | Ion |

| 153.066 | [M+H]⁺ |

The high-resolution mass of the protonated molecule ([C₇H₉N₂O₂]⁺) should be used to confirm the elemental composition. The calculated exact mass is 153.06585.

Conclusion

This technical guide provides a comprehensive roadmap for the spectroscopic characterization of this compound. By following the detailed experimental protocols for NMR, FT-IR, and ESI-MS, researchers can obtain high-quality data. The provided predictions for the spectral data, based on the molecular structure and established spectroscopic principles, offer a reliable reference for data interpretation and structural confirmation. This guide serves as a valuable resource for any scientist involved in the synthesis, purification, or application of this important pyridine derivative, ensuring the integrity and validity of their research.

References

Core Topic: Solubility and Stability of 2-Amino-4-pyridineacetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-pyridineacetic acid is a heterocyclic compound featuring both an amino group and a carboxylic acid moiety, positioning it as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural similarity to natural amino acids, combined with the chemical properties of the pyridine ring, makes it an attractive scaffold for designing novel therapeutics, including potential antibacterial and antiviral agents.[1] The successful progression of any new chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the key attributes of this compound: its solubility and chemical stability. We will explore the theoretical underpinnings of these properties, present robust experimental protocols for their evaluation, and discuss the development of requisite analytical methodologies. This document is intended to serve as a practical resource for scientists engaged in the research and development of drug candidates incorporating this promising scaffold.

Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is the first step in any development program. This compound (CAS 887580-47-4) is a substituted pyridine derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[2][3]

| Property | Value | Source(s) |

| CAS Number | 887580-47-4 | [3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [2][5] |

| Molecular Weight | 152.15 g/mol | [2][5] |

| IUPAC Name | 2-(2-aminopyridin-4-yl)acetic acid | [2] |

| Synonyms | This compound; 2-(2-Aminopyridin-4-YL)acetic acid | [2][3] |

| Boiling Point | 387.5°C at 760 mmHg | [2] |

| Storage | Sealed in a dry place at room temperature | [2][3] |

Solubility Profile: A Critical Parameter for Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate, bioavailability, and formulate-ability. As an amino acid derivative, this compound is amphoteric, meaning it possesses both acidic (carboxylic acid) and basic (amino group and pyridine nitrogen) centers.[6] This structure suggests that its solubility will be highly dependent on the pH of the medium.

Theoretical Considerations

At its isoelectric point (pI), the molecule will exist predominantly as a zwitterion, with both a positive and a negative charge, often resulting in minimum aqueous solubility due to strong intermolecular electrostatic interactions.[6] In acidic solutions (pH < pI), the amino group will be protonated (–NH₃⁺), leading to the formation of a cationic species. In basic solutions (pH > pI), the carboxylic acid group will be deprotonated (–COO⁻), forming an anionic species. The formation of these charged species generally enhances interaction with polar solvents like water, thereby increasing solubility.[6][7] Therefore, a V-shaped pH-solubility profile is anticipated, with the lowest solubility around the isoelectric point.

The presence of the pyridine ring and the aliphatic acid chain also contributes to the overall solubility profile, influencing interactions with both polar and non-polar solvents.

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic approach using a validated analytical method. The equilibrium shake-flask method is a gold-standard technique.

Caption: Workflow for Equilibrium Solubility Measurement.

Protocol: Equilibrium Solubility Measurement

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibration) to vials containing a fixed volume of the desired solvent.

-

Solvent Systems: A comprehensive evaluation should include:

-

Aqueous Buffers: A series of buffers ranging from pH 2 to 12 (e.g., phosphate, acetate, borate buffers) to determine the pH-solubility profile.[8]

-

Organic Solvents: A panel of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate).

-

Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to predict in vivo performance.

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sampling: After equilibration, allow the samples to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.

Data Presentation: Solubility Summary

The results should be compiled into a clear, comparative table.

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

| 0.01 M HCl | 25 | 2.0 | [Experimental Value] |

| pH 4.5 Acetate Buffer | 25 | 4.5 | [Experimental Value] |

| pH 7.4 Phosphate Buffer | 25 | 7.4 | [Experimental Value] |

| Purified Water | 25 | ~pI | [Experimental Value] |

| Methanol | 25 | N/A | [Experimental Value] |

| Ethanol | 25 | N/A | [Experimental Value] |

Stability Profile and Degradation Pathway Elucidation

Evaluating the intrinsic stability of a drug candidate is a non-negotiable step mandated by regulatory bodies like the ICH.[9] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[9][10]

Forced Degradation Experimental Design

The core principle of forced degradation is to subject the API to conditions more severe than those it would encounter during manufacturing, storage, or use.[9][11] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent molecule.[9]

Caption: Core Stress Conditions for Forced Degradation Studies.

Protocol: Forced Degradation Study

For each condition, a solution of this compound at a known concentration (e.g., 1 mg/mL) is prepared. A control sample (stored at 2-8°C, protected from light) is analyzed alongside the stressed samples.

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat (e.g., at 60°C).[9] Collect samples at various time points (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or with gentle heating.[9] Due to the potential for rapid degradation, initial studies should be at ambient temperature. Collect samples at appropriate intervals.

-

Neutral Hydrolysis: Reflux the drug solution in water. Collect samples at various time points.

-

Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[10] Protect from light. Collect samples at intervals.

-

Thermal Degradation: Expose the solid powder and a solution of the drug to dry heat (e.g., 70°C for 24-48 hours).[10]

-

Photolytic Degradation: Expose the solid powder and a solution of the drug to a calibrated light source that provides both UV and visible output, as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[10]

Potential Degradation Pathways

Based on the molecule's structure, several degradation pathways can be hypothesized:

-

Oxidation: The primary amino group and the pyridine ring are susceptible to oxidation.

-

Decarboxylation: The acetic acid side chain could undergo decarboxylation, especially under thermal stress.

-

Hydrolysis: While the core structure is robust, extreme pH and heat could potentially lead to ring-opening reactions, although this is less common for pyridines compared to other heterocycles.[12]

-

Dimerization/Polymerization: Photolytic stress can sometimes induce polymerization reactions.

All stressed samples should be analyzed by a stability-indicating method (see Section 4) to separate the parent drug from all degradation products. Techniques like LC-MS/MS are invaluable for the structural elucidation of any observed degradants.[13][14]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the API in the presence of its degradation products, impurities, and excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for this application.[10][15]

Method Development Strategy

The goal is to achieve adequate resolution between the main peak of this compound and all potential degradation products generated during the forced degradation studies.

-

Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a good starting point due to the moderate polarity of the analyte.

-

Mobile Phase Selection:

-

Aqueous Phase (A): A buffer is necessary to control the ionization state of the molecule. A phosphate or acetate buffer at a pH between 3 and 6 is recommended to ensure consistent retention.

-

Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak shape and lower UV cutoff.

-

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of the analyte. A photodiode array (PDA) detector is highly recommended to assess peak purity across all stressed samples.

-

Gradient Elution: A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is typically required to elute the parent compound and separate it from more non-polar or polar degradants.[10]

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.[15]

Sample Protocol: RP-HPLC Method

-

Column: YMC Pack ODS (150 × 4.6 mm, 3 µm) or equivalent.[10]

-

Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: Start at 5% B, increase to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: PDA detector, monitoring at the determined λmax (e.g., 230 nm).[10]

Conclusion

A comprehensive characterization of the solubility and stability of this compound is essential for its successful development as a pharmaceutical intermediate or active ingredient. This guide outlines the fundamental principles and provides robust, field-proven protocols for these critical assessments. The amphoteric nature of the molecule dictates a strong pH-dependence on its aqueous solubility, a factor that must be carefully mapped to inform formulation strategies. Furthermore, a systematic forced degradation study is paramount to understanding its intrinsic stability, identifying potential liabilities, and developing a validated, stability-indicating analytical method. By following the structured approach detailed herein, researchers can generate the high-quality data necessary to de-risk development, ensure product quality, and accelerate the progression of new chemical entities based on this versatile scaffold.

References

- 1. 2-Pyridinecarboxylic Acid, 4-Amino- | Properties, Uses, Safety, Suppliers & Price - China Manufacturer [pipzine-chem.com]

- 2. CAS 887580-47-4 | this compound - Synblock [synblock.com]

- 3. This compound - CAS:887580-47-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 887580-47-4 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. longdom.org [longdom.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biopharmaspec.com [biopharmaspec.com]

- 12. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to 2-Amino-4-pyridineacetic Acid: A Versatile Building Block in Modern Organic Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Amino-4-pyridineacetic acid, a versatile heterocyclic building block. We will delve into its synthesis, reactivity, and diverse applications, with a focus on providing practical, field-proven insights to empower your synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound (CAS No. 887580-47-4) is a bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with a nucleophilic amino group at the 2-position and a carboxylic acid moiety at the 4-position, offers multiple avenues for chemical modification. This unique arrangement allows for the strategic construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials.[2] The aminopyridine scaffold is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting properties ranging from antibacterial and antiviral to anticancer activities.[3][4][5] This guide will explore the chemical versatility of this building block and provide practical methodologies for its use in organic synthesis.

Table 1: Physicochemical Properties of this compound [1][6]

| Property | Value |

| CAS Number | 887580-47-4 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Powder or liquid |

| Boiling Point | 387.5 °C at 760 mmHg |

| Density | 1.353 g/cm³ |

| Flash Point | 188.2 °C |

| Refractive Index | 1.624 |

| Storage | Store in a dry, sealed place at room temperature. |

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its widespread application. While various methods for the synthesis of substituted pyridines exist, a common and practical approach for this specific molecule involves the oxidation of the corresponding 4-methyl derivative, 2-amino-4-methylpyridine.

Proposed Synthetic Pathway: Oxidation of 2-Amino-4-methylpyridine

A plausible and efficient route to this compound is the oxidation of the readily available starting material, 2-amino-4-methylpyridine. This transformation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) being a common choice for the oxidation of alkyl side chains on aromatic rings.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Oxidation of an Alkylpyridine (General Procedure)

The following is a generalized protocol for the oxidation of an alkyl-substituted pyridine to the corresponding carboxylic acid, which can be adapted for the synthesis of this compound from 2-amino-4-methylpyridine.

Materials:

-

2-amino-4-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Sodium bisulfite (NaHSO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Water (deionized)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-amino-4-methylpyridine in water.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with concentrated sulfuric acid.

-

Decolorize the solution by the dropwise addition of a saturated aqueous solution of sodium bisulfite.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 3-4) using a solution of sodium hydroxide or concentrated hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the carboxylic acid, the 2-amino group, and the pyridine ring.

Caption: Key reaction pathways for this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, primarily through esterification and amide bond formation.

Amide coupling is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions.[7] The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[8]